

# In-Depth Technical Guide to Asterriquinol D Dimethyl Ether (C<sub>26</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>)

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## Compound of Interest

Compound Name: *Asterriquinol D dimethyl ether*

Cat. No.: B10787093

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## Abstract

**Asterriquinol D dimethyl ether** is a fungal metabolite with the molecular formula C<sub>26</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>. First identified from *Aspergillus terreus*, it has since been isolated from other fungal species, including *Aspergillus kumbius*. This bis-indolyl benzenoid has demonstrated notable biological activities, including cytotoxicity against murine myeloma cells and inhibitory effects against the protozoan *Tritrichomonas foetus*. This technical guide provides a comprehensive overview of the available scientific data on **Asterriquinol D dimethyl ether**, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology.

## Physicochemical and Spectroscopic Data

The structural and physical properties of **Asterriquinol D dimethyl ether** have been characterized using a variety of analytical techniques. A summary of this data is presented below.

Property	Value	Reference
Molecular Formula	C <sub>26</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	428.5 g/mol	[1]
CAS Number	287117-66-2	[1]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[1]
High-Resolution Mass Spectrometry (HR-MS)	m/z [M+H] <sup>+</sup> : 429.1824 (calculated for C <sub>26</sub> H <sub>25</sub> N <sub>2</sub> O <sub>4</sub> , 429.1814)	

Table 1: Physicochemical Properties of **Asterriquinol D Dimethyl Ether**

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Asterriquinol D dimethyl ether** are detailed below.

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm, Multiplicity, J in Hz)
2, 2'''	123.9	-
3, 3'''	113.1	-
3a, 3a'''	128.1	-
4, 4'''	119.8	7.22, d, 8.1
5, 5'''	121.5	7.08, ddd, 8.1, 7.0, 1.1
6, 6'''	119.3	7.02, ddd, 8.1, 7.0, 1.1
7, 7'''	111.8	7.55, d, 8.1
7a, 7a'''	136.9	-
1', 4'	125.7	-
2', 3', 5', 6'	145.9	-
OMe	61.2	3.75, s

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Asterriquinol D Dimethyl Ether**

## Biological Activity

**Asterriquinol D dimethyl ether** has been evaluated for its cytotoxic and anti-protozoal activities. The compound exhibits inhibitory effects on the growth of cancer cell lines and a parasitic protozoan.

Activity Type	Cell Line / Organism	IC50 Value	Reference
Cytotoxicity	NS-1 Mouse Myeloma	28 µg/mL	<a href="#">[1]</a> <a href="#">[3]</a>
Anti-protozoal	Tritrichomonas foetus	100 µg/mL	<a href="#">[1]</a>

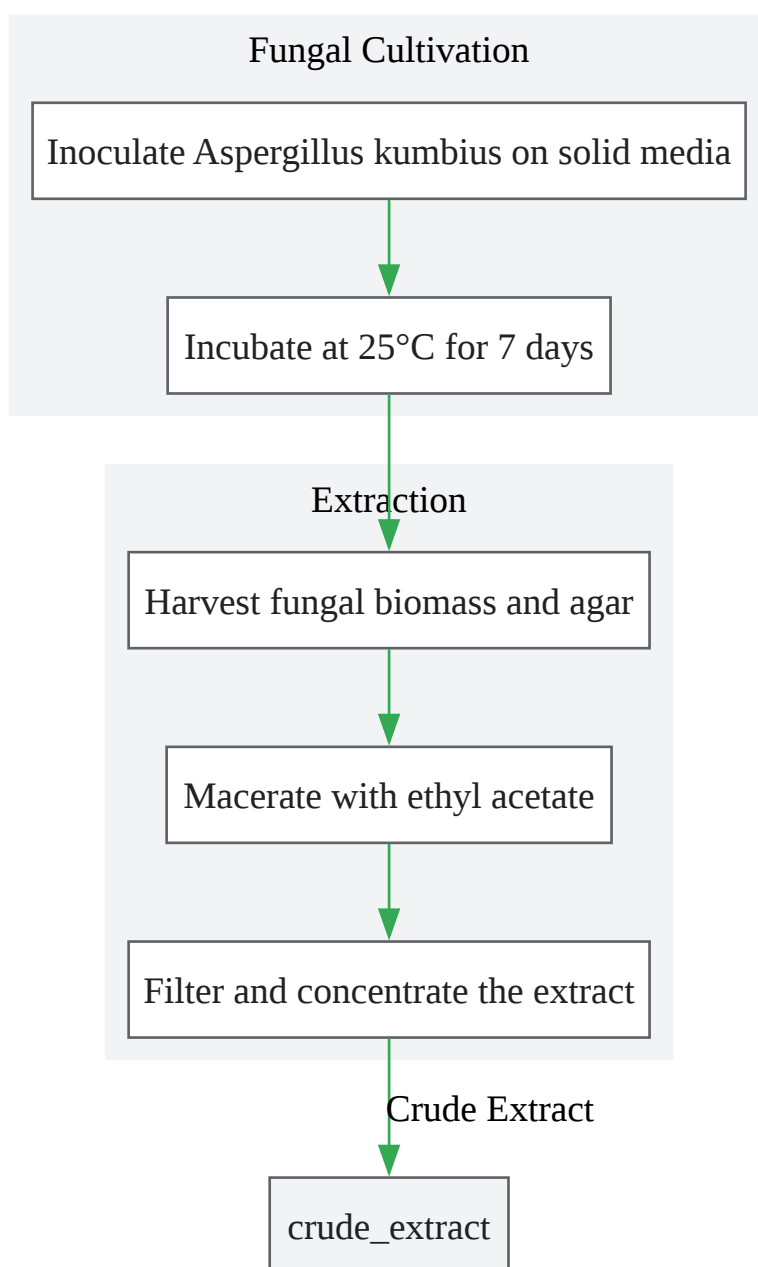
Table 3: Summary of Biological Activity of **Asterriquinol D Dimethyl Ether**

## Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of **Asterriquinol D dimethyl ether**, based on published literature.

### Fungal Cultivation and Extraction

The following protocol describes the cultivation of *Aspergillus kumbius* and the subsequent extraction of its secondary metabolites.



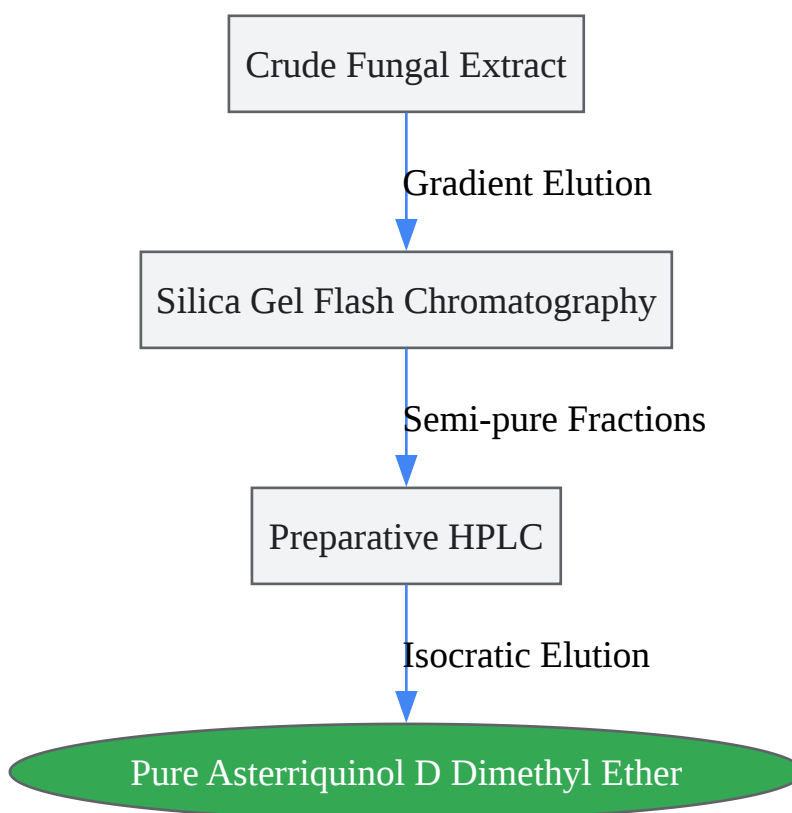
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**Fig. 1:** Workflow for Fungal Cultivation and Extraction.

- *Aspergillus kumbius* is cultured on a suitable solid medium (e.g., Czapek Yeast Extract Agar) and incubated at 25°C for 7 days.
- The fungal biomass, along with the agar, is harvested and macerated in a solvent such as ethyl acetate.
- The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

## Isolation of Asterriquinol D Dimethyl Ether

The crude extract is subjected to chromatographic separation to isolate the target compound.



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**Fig. 2:** Chromatographic Isolation of the Compound.

- Flash Chromatography: The crude extract is first fractionated using silica gel flash chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate).
- Preparative HPLC: Fractions containing **Asterriquinol D dimethyl ether** are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., acetonitrile/water) to yield the pure compound.

## Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

The cytotoxic effect of **Asterriquinol D dimethyl ether** is determined using a standard cell viability assay.

- Cell Seeding: NS-1 mouse myeloma cells are seeded in a 96-well microtiter plate at a suitable density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of **Asterriquinol D dimethyl ether** (typically in a DMSO stock solution, diluted with culture medium) for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

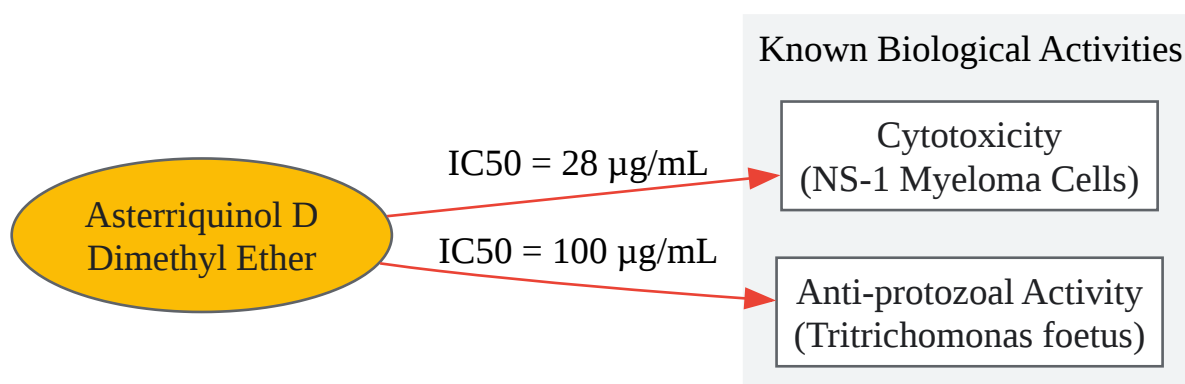
## Anti-protozoal Assay against *Tritrichomonas foetus*

The inhibitory activity against *Tritrichomonas foetus* is evaluated as follows:

- Culture Preparation: *Tritrichomonas foetus* is cultured in a suitable medium (e.g., Diamond's medium) to a desired density.
- Compound Exposure: The protozoan culture is exposed to different concentrations of **Asterriquinol D dimethyl ether**.
- Growth Inhibition Measurement: After an incubation period (e.g., 48 hours), the number of viable protozoa is determined, often by microscopic counting using a hemocytometer. The IC50 value is then calculated.

## Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific published data on the detailed mechanism of action or the signaling pathways directly affected by **Asterriquinol D dimethyl ether**. However, the broader class of bis-indolyl alkaloids has been reported to exhibit a range of biological activities, often associated with the induction of apoptosis, cell cycle arrest, and anti-inflammatory effects in cancer cells. The antiparasitic mechanism may involve the disruption of essential cellular processes in the protozoan. Further research is required to elucidate the precise molecular targets and mechanisms of **Asterriquinol D dimethyl ether**.



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**Fig. 3:** Overview of Known Biological Activities.

## Conclusion

**Asterriquinol D dimethyl ether** is a naturally occurring bis-indolyl benzenoid with demonstrated cytotoxic and anti-protozoal properties. This technical guide consolidates the available data on its physicochemical characteristics, spectroscopic profile, and biological activities. The provided experimental protocols offer a foundation for researchers to further investigate this compound's therapeutic potential. Future studies are warranted to explore its mechanism of action, identify its molecular targets, and evaluate its efficacy in more advanced preclinical models.

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